Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate
Overview
Description
Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate typically involves a one-pot protocol starting from readily available 2,4,6-trichloro-1,3,5-triazine. The chlorine atoms are sequentially displaced by aryloxy, arylamino, or arylthio moieties to enable access to molecules with three different substituents . The reaction conditions often involve the use of tert-butyl, methyl, and ethyl ester derivatives to facilitate purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications, ensuring efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate undergoes various types of reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions .
Common Reagents and Conditions
Common reagents used in these reactions include aryloxy, arylamino, and arylthio compounds. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s triazine core allows it to participate in various biochemical processes, potentially affecting cell differentiation and regeneration . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-24-15(23)12-19-16-20-17(25-13-8-4-2-5-9-13)22-18(21-16)26-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDKULHBOZGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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